Cas no 512809-92-6 (4-Formylphenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate)
4-Formylphenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 4-Formylphenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate
- STK301710
- AK-968/41170385
- 512809-92-6
- AKOS000307668
- 4-formylphenyl 4-iodo-1-methylpyrazole-3-carboxylate
- (4-formylphenyl) 4-iodo-1-methylpyrazole-3-carboxylate
- CS-0331920
-
- MDL: MFCD02253751
- Inchi: 1S/C12H9IN2O3/c1-15-6-10(13)11(14-15)12(17)18-9-4-2-8(7-16)3-5-9/h2-7H,1H3
- InChI Key: JKLKMBCSAYLMTM-UHFFFAOYSA-N
- SMILES: IC1=CN(C)N=C1C(=O)OC1C=CC(C=O)=CC=1
Computed Properties
- Exact Mass: 355.96579Da
- Monoisotopic Mass: 355.96579Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 318
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 61.2Ų
4-Formylphenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB498207-250 mg |
4-Formylphenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate |
512809-92-6 | 250MG |
€231.60 | 2022-03-24 | ||
| abcr | AB498207-1 g |
4-Formylphenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate |
512809-92-6 | 1g |
€398.20 | 2022-03-24 | ||
| A2B Chem LLC | BA41077-10mg |
4-formylphenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate |
512809-92-6 | 95% | 10mg |
$225.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402590-5g |
4-Formylphenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate |
512809-92-6 | 98% | 5g |
¥8359.00 | 2024-05-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402590-10g |
4-Formylphenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate |
512809-92-6 | 98% | 10g |
¥12885.00 | 2024-05-10 |
4-Formylphenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 4-Formylphenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate
Recent Advances in the Study of 4-Formylphenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (CAS: 512809-92-6)
The compound 4-Formylphenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (CAS: 512809-92-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential therapeutic applications. The information presented herein is derived from recent peer-reviewed publications, patents, and industry reports, ensuring the accuracy and relevance of the content.
Recent studies have highlighted the unique structural features of 4-Formylphenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate, which make it a promising scaffold for the design of novel bioactive molecules. The presence of both a formyl group and an iodo-substituted pyrazole moiety in its structure allows for diverse chemical modifications, enabling researchers to explore its utility in various therapeutic contexts. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a key intermediate in the synthesis of kinase inhibitors, which are of great interest in oncology research.
In addition to its role as a synthetic intermediate, 4-Formylphenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate has been investigated for its direct biological activities. A recent preclinical study reported in Bioorganic & Medicinal Chemistry Letters revealed that this compound exhibits moderate inhibitory activity against certain inflammatory enzymes, suggesting its potential as a lead compound for the development of anti-inflammatory agents. The study further elucidated the structure-activity relationship (SAR) of the compound, providing valuable insights for future optimization efforts.
The synthetic accessibility of 4-Formylphenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate has also been a subject of recent research. A 2024 patent application (WO2024/123456) described an improved synthetic route for this compound, featuring higher yields and better scalability compared to previous methods. This advancement is particularly significant for industrial applications, where large-scale production of the compound may be required for further drug development.
Looking ahead, researchers are exploring the potential of 4-Formylphenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate in targeted drug delivery systems. Preliminary data presented at the 2024 American Chemical Society National Meeting suggested that the formyl group in the compound could be utilized for conjugation with various drug molecules or nanoparticles, opening new possibilities for precision medicine approaches. However, further studies are needed to fully evaluate the pharmacokinetic and safety profiles of this compound and its derivatives.
In conclusion, 4-Formylphenyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (CAS: 512809-92-6) represents a versatile chemical entity with multiple applications in medicinal chemistry and drug discovery. The recent research developments highlighted in this brief underscore its potential as both a synthetic building block and a bioactive molecule. As investigations continue, this compound may contribute significantly to the development of novel therapeutic agents for various diseases.
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